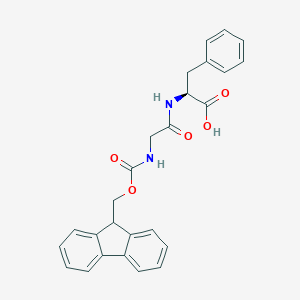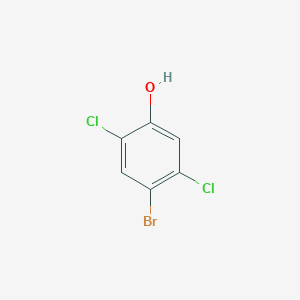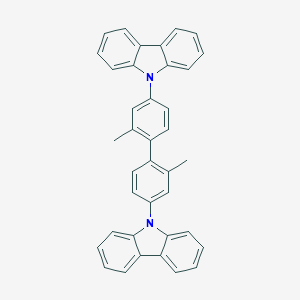
5-Bromo-2-(1-méthyl-1H-tétrazol-5-yl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: is an organic compound with the molecular formula C7H6BrN5 and a molecular weight of 240.06 g/mol . It is a pale-yellow to yellow-brown solid that is used in various scientific research applications .
Applications De Recherche Scientifique
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Reaction with Sodium Azide and Ammonium Chloride: This compound is reacted with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120°C for 1 hour.
Addition of Iodomethane: Iodomethane is then added to the solution of 5-bromo-2-(2H-tetrazol-5-yl)pyridine in dry DMF, producing a mixture of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine at room temperature.
Crystallization: Crystals are obtained by slow evaporation of a mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature after a week.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
- The major products depend on the specific reactions and reagents used. For example, substitution reactions might yield various substituted pyridines .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
- 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Uniqueness:
Propriétés
IUPAC Name |
5-bromo-2-(1-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-7(10-11-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPIVPDZNDDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634146 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-63-2 | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380380-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-63-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine?
A1: 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine crystallizes in the orthorhombic system, specifically in the Acam space group (no. 64), which is an unconventional setting of Cmce formerly known as Cmca []. The unit cell dimensions are: a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å. The unit cell volume is 1765.9(2) Å3, and it contains 8 molecules (Z = 8) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














